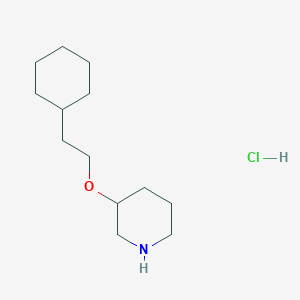

3-(2-Cyclohexylethoxy)piperidine hydrochloride

Description

International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number

The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(2-cyclohexylethoxy)piperidine hydrochloride, which precisely describes the structural arrangement of functional groups within the molecule. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with substituents, indicating the piperidine ring as the parent structure with a 2-cyclohexylethoxy substituent at position 3, combined with hydrochloric acid to form the hydrochloride salt. The systematic naming provides unambiguous identification of the compound's molecular architecture and enables precise communication among researchers and chemical databases.

The Chemical Abstracts Service registry number for this compound is 1185301-17-0, which serves as the unique numerical identifier for this specific compound in chemical databases and literature. This registry number facilitates accurate tracking and referencing of the compound across various scientific publications, regulatory documents, and commercial sources. The Chemical Abstracts Service registry system ensures that each unique chemical substance receives a distinct identifier, preventing confusion with structurally similar compounds and enabling efficient database searches and cross-referencing activities.

Molecular Formula and Weight

The molecular formula for this compound is C₁₃H₂₆ClNO, representing the complete salt form of the compound including the hydrochloride component. This formula indicates the presence of thirteen carbon atoms, twenty-six hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom in the molecular structure. The base compound without the hydrochloride salt has the molecular formula C₁₃H₂₅NO, as documented in chemical databases. The addition of hydrochloric acid to form the salt results in the incorporation of the chlorine atom and an additional hydrogen atom, modifying the overall molecular composition and properties.

The molecular weight of this compound is 247.81 grams per mole according to pharmaceutical-grade specifications. Alternative sources report the molecular weight as 248 grams per mole, with this slight variation likely due to rounding conventions used by different suppliers and databases. The base compound without the hydrochloride salt has a molecular weight of 211.34 grams per mole, confirming that the hydrochloride formation adds approximately 36.5 grams per mole to the overall molecular weight. These molecular weight values are crucial for accurate stoichiometric calculations in synthetic procedures and analytical determinations.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula (HCl salt) | C₁₃H₂₆ClNO | |

| Molecular Formula (base) | C₁₃H₂₅NO | |

| Molecular Weight (HCl salt) | 247.81 g/mol | |

| Molecular Weight (base) | 211.34 g/mol |

Synonyms and Related Compounds

The compound this compound is documented under several alternative names and identifiers in chemical databases and supplier catalogs. The most commonly encountered synonym is the direct chemical name description "this compound (1:1)," which explicitly indicates the 1:1 stoichiometric ratio between the organic base and hydrochloric acid in the salt formation. This nomenclature variation provides clarity regarding the exact composition of the salt and is frequently used in regulatory and analytical documentation.

Chemical database identifiers include the MDL number MFCD12405037, which serves as another unique identifier in chemical information systems. The compound is also referenced by various commercial product codes such as MAT234723105 in supplier catalogs, facilitating procurement and inventory management. The Simplified Molecular Input Line Entry System representation "C1CCC(CC1)CCOC2CCCNC2.Cl" provides a text-based description of the molecular structure that can be processed by chemical informatics software.

The International Chemical Identifier string for this compound is "InChI=1S/C13H25NO.ClH/c1-2-5-12(6-3-1)8-10-15-13-7-4-9-14-11-13;/h12-14H,1-11H2;1H" with the corresponding International Chemical Identifier Key "AAKMOXQYGQLSID-UHFFFAOYSA-N". These standardized identifiers enable precise computational handling and database integration of the compound's structural information. The base compound without the hydrochloride salt is registered in PubChem under CID 45075366, providing access to additional structural and property data.

Related compounds in the same chemical family include 3-((2-Cyclohexylethoxy)methyl)piperidine hydrochloride (CAS: 1185304-10-2) and 3-(2-(2-Cyclohexylethoxy)ethyl)piperidine hydrochloride (CAS: 1219979-93-7), which represent structural analogs with extended alkyl chains or additional functional groups. These related compounds share the core piperidine-cyclohexyl structural motif but differ in the length or branching of the connecting alkyl chain, providing valuable structure-activity relationship information for research applications.

| Identifier Type | Value |

|---|---|

| MDL Number | MFCD12405037 |

| SMILES | C1CCC(CC1)CCOC2CCCNC2.Cl |

| InChI Key | AAKMOXQYGQLSID-UHFFFAOYSA-N |

| PubChem CID (base) | 45075366 |

Properties

IUPAC Name |

3-(2-cyclohexylethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO.ClH/c1-2-5-12(6-3-1)8-10-15-13-7-4-9-14-11-13;/h12-14H,1-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKMOXQYGQLSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-Cyclohexylethoxy)piperidine hydrochloride typically involves the construction of the ether linkage between a cyclohexylethoxy moiety and a piperidine ring, followed by the formation of its hydrochloride salt. The key synthetic steps are:

- Preparation of the 2-cyclohexylethoxy intermediate.

- Nucleophilic substitution or reductive amination to attach the piperidine ring.

- Salt formation with hydrochloric acid to yield the hydrochloride salt.

Preparation of 2-Cyclohexylethoxy Intermediate

The 2-cyclohexylethoxy fragment is commonly synthesized via a Williamson ether synthesis or related etherification methods:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexanol + Ethylene oxide, base catalyst | Ring-opening of ethylene oxide by cyclohexanol to form 2-cyclohexylethanol | Not specified |

| 2 | 2-Cyclohexylethanol + alkyl halide (e.g., bromoethyl derivatives), base | Williamson ether synthesis to form 2-cyclohexylethoxyethyl intermediates | Not specified |

This intermediate serves as the alkoxy component for subsequent coupling with piperidine derivatives.

Coupling with Piperidine

The attachment of the piperidine ring to the 2-cyclohexylethoxy moiety is achieved mainly through two approaches:

Reductive Amination

Formation of Hydrochloride Salt

Representative Synthetic Scheme Summary

Detailed Research Findings and Notes

- The compound’s synthesis is closely related to intermediates used in the preparation of pharmacologically active molecules targeting neurotransmitter systems, especially dopamine and serotonin receptors.

- The use of microwave irradiation in nucleophilic substitution steps has been reported to enhance reaction efficiency and yields.

- Reductive amination is preferred for its mild conditions and relatively high yield, with sodium borohydride as the reducing agent.

- The hydrochloride salt form is favored in pharmaceutical contexts due to improved physicochemical properties such as solubility and stability.

- Purification methods typically involve silica gel column chromatography using solvent systems like hexanes/ethyl acetate mixtures or dichloromethane mixtures to isolate intermediates and final products with high purity.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| Synthesis of 2-cyclohexylethoxy | Williamson ether synthesis | Cyclohexanol + ethylene oxide + base | Not specified | Ether formation |

| Coupling with piperidine | Reductive amination | Piperidine + aldehyde + NaBH4 | 76-83 | Mild, efficient |

| Coupling with piperidine | Nucleophilic substitution | Piperidine + alkyl halide + base + microwave | Not specified | Microwave accelerates reaction |

| Hydrochloride salt formation | Acid-base reaction | HCl in EtOAc or organic solvent | Quantitative | Improves solubility/stability |

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclohexylethoxy)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity

Research indicates that compounds similar to 3-(2-Cyclohexylethoxy)piperidine hydrochloride can function as inhibitors of transcription factors involved in cancer progression. A study highlighted the development of novel TEAD inhibitors, which include variations of the piperidine structure. These inhibitors demonstrated significant potency in inhibiting TEAD palmitoylation, a process linked to cancer cell proliferation and survival . The compound's potential as a therapeutic agent in oncology is supported by its ability to disrupt critical signaling pathways.

Antimicrobial Applications

3.1. Synergistic Effects with Antibiotics

Recent studies have explored the use of piperidine derivatives in enhancing the efficacy of existing antibiotics against resistant bacterial strains. For instance, compounds structurally related to this compound have shown promise in potentiating the activity of beta-lactam antibiotics against metallo-beta-lactamase-producing pathogens, such as Pseudomonas aeruginosa . This suggests that this compound could be investigated further for its potential role in overcoming antibiotic resistance.

Cosmetic and Dermatological Applications

4.1. Skin Care Formulations

The compound's properties may lend themselves to cosmetic applications, particularly in formulations aimed at skin hydration and repair. Research into polymer interactions in cosmetic formulations has indicated that piperidine derivatives can enhance the stability and efficacy of topical products . The incorporation of this compound into such formulations could improve their performance through enhanced penetration and bioactivity.

Synthesis and Structure-Activity Relationships

5.1. Structural Modifications

Understanding the structure-activity relationship (SAR) of piperidine derivatives is crucial for optimizing their pharmacological properties. Studies have shown that modifications to the piperidine ring can significantly alter biological activity, making it essential to investigate how changes in substituents affect the compound's efficacy . This area remains ripe for exploration, particularly with respect to this compound.

Mechanism of Action

The mechanism of action of 3-(2-Cyclohexylethoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(2-Cyclohexylethoxy)piperidine hydrochloride with structurally and functionally related piperidine derivatives:

Key Findings:

Paroxetine’s benzodioxolyl and fluorophenyl groups demonstrate how electron-withdrawing substituents can optimize receptor binding and metabolic stability .

Safety Profiles: 3-(2-Methylphenoxy)piperidine hydrochloride poses combustion risks, releasing nitrogen oxides (NOx) and hydrogen bromide, necessitating alcohol-resistant foam for firefighting . In contrast, this compound’s safety data is unspecified but may require similar precautions due to its piperidine backbone.

Regulatory Status :

- Piperidine derivatives like 4-(diphenylmethoxy)piperidine hydrochloride are subject to chemical safety regulations in China (IECSC), highlighting the need for compliance in industrial use .

Research and Development Trends

- Therapeutic Potential: Paroxetine’s success underscores the value of substituted piperidines in CNS drug development. This compound’s structural features position it as a candidate for analogous applications .

- Synthetic Utility : Derivatives like 3-(2-((3,5-dimethoxybenzyl)oxy)ethyl)piperidine hydrochloride (CAS 1220038-96-9) are used as intermediates in API synthesis, suggesting similar roles for the target compound .

Limitations and Knowledge Gaps

- Direct pharmacological or toxicological data for this compound is absent in the provided evidence.

Biological Activity

3-(2-Cyclohexylethoxy)piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may confer specific pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₂₆ClNO

- CAS Number : 1185301-17-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act through the modulation of neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical in neurological functions and disorders.

Biological Activities

Research indicates several potential biological activities for this compound:

- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, potentially through serotonergic and noradrenergic pathways.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, a key factor in neurodegenerative diseases.

- Anticancer Activity : Some studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines, suggesting a role in cancer therapy.

Case Studies and Experimental Data

-

Antidepressant Activity Study :

- A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test.

- The compound was found to increase levels of serotonin and norepinephrine in the brain, indicating a possible mechanism for its antidepressant effects.

-

Neuroprotection :

- In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death and increased cell viability.

- Mechanistic studies suggested that it may activate antioxidant pathways, enhancing cellular defenses against oxidative damage.

-

Anticancer Activity :

- A series of assays were performed on various cancer cell lines (e.g., breast and prostate cancer) where this compound exhibited dose-dependent inhibition of cell growth.

- Flow cytometry analysis indicated that the compound induced apoptosis in cancer cells, which could be linked to alterations in mitochondrial membrane potential and activation of caspases.

Data Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antidepressant Effects | Rodent behavioral tests | Reduced depressive behaviors; increased neurotransmitter levels |

| Neuroprotective Properties | In vitro neuronal cultures | Increased cell viability; activation of antioxidant pathways |

| Anticancer Activity | Cell proliferation assays | Dose-dependent growth inhibition; induction of apoptosis |

Q & A

Q. What are the recommended strategies for synthesizing 3-(2-Cyclohexylethoxy)piperidine hydrochloride with high yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For analogous piperidine derivatives, optimized protocols include:

- Reaction Conditions : Use of aprotic solvents (e.g., dichloromethane) and bases (e.g., NaOH) to facilitate ether bond formation between cyclohexylethanol and piperidine precursors .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, gradient elution) to achieve >98% purity. Monitor purity via HPLC or LC/MS .

- Safety : Conduct reactions under inert gas (N₂/Ar) to avoid moisture-sensitive intermediates and byproducts .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl and ethoxy groups). Compare observed shifts with computational predictions (e.g., ChemDraw) .

- Mass Spectrometry (LC/MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns. Use high-resolution MS for exact mass validation .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 210–254 nm .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if aerosolization is possible .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Label with GHS hazard codes (e.g., H315 for skin irritation) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), avoid dry sweeping to prevent dust formation, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) when characterizing novel piperidine derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference observed NMR shifts with databases (e.g., PubChem, NIST) for structurally similar compounds (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) .

- Computational Modeling : Use tools like Gaussian or ACD/Labs to simulate NMR spectra and identify anomalies caused by solvent effects or conformational isomers .

- Isotopic Labeling : Introduce deuterated analogs to isolate specific proton environments and clarify ambiguous peaks .

Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of piperidine-based compounds in receptor binding studies?

- Methodological Answer :

- In Silico Docking : Use AutoDock or Schrödinger Suite to model interactions with target receptors (e.g., sigma-1 or NMDA receptors). Compare binding affinities of analogs (e.g., 3-methyl PCP hydrochloride) .

- Functional Assays : Measure cAMP accumulation or calcium flux in cell lines transfected with target receptors. For example, test inhibition of histamine H₁ receptors using competitive radioligand binding .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) and correlate substituent hydrophobicity (e.g., cyclohexyl vs. aryl groups) with half-life .

Q. How should researchers address contradictions in toxicity data across different safety studies for piperidine derivatives?

- Methodological Answer :

- Dose-Response Analysis : Replicate studies using standardized OECD guidelines (e.g., acute oral toxicity in rodents) to resolve variability in LD₅₀ values .

- Impurity Profiling : Use LC-HRMS to identify batch-specific contaminants (e.g., residual solvents) that may skew toxicity results .

- Species-Specific Sensitivity : Compare toxicity across models (e.g., zebrafish vs. murine) to assess translational relevance .

Key Notes

- Safety Data Limitations : Toxicity profiles for the target compound should be inferred from structurally related piperidine hydrochlorides (e.g., H302 for oral toxicity ).

- Synthesis Challenges : Optimize cyclohexylethoxy group incorporation using steric hindrance mitigation strategies (e.g., bulky base additives) .

- Regulatory Compliance : Adhere to ICH guidelines for impurity thresholds (<0.1%) in pharmaceutical intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.